Compound Identification and Core Physicochemical Properties
Compound Identification and Core Physicochemical Properties
An In-depth Technical Guide to the Chemical Properties and Applications of 2-(4-Methoxyphenoxy)acetic Acid
This guide provides a comprehensive technical overview of 2-(4-Methoxyphenoxy)acetic acid, tailored for researchers, scientists, and professionals in drug development. The content herein is structured to deliver not just data, but actionable insights grounded in established chemical principles. We will delve into the compound's identity, synthesis, characterization, reactivity, and safe handling, emphasizing the causality behind experimental choices to ensure both scientific integrity and practical utility.
2-(4-Methoxyphenoxy)acetic acid, also known as p-methoxyphenoxyacetic acid, is an aromatic carboxylic acid derivative. Its structure features a methoxy-substituted phenyl ring linked via an ether bond to an acetic acid moiety. This unique combination of functional groups—a carboxylic acid for derivatization, an ether linkage for stability and conformational influence, and a substituted aromatic ring for various intermolecular interactions—makes it a valuable building block in organic synthesis.
The fundamental identifiers and properties are summarized below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | 2-(4-Methoxyphenoxy)acetic acid | [1][2] |
| Synonyms | (4-methoxyphenoxy)acetic acid, p-Methoxyphenoxyacetic acid | [1][2] |
| CAS Number | 1877-75-4 | [1][2] |
| Molecular Formula | C₉H₁₀O₄ | [1][2] |
| Molecular Weight | 182.18 g/mol | [1][2] |
| Physical Form | White to yellow powder or crystals | |
| InChI Key | BHFSBJHPPFJCOS-UHFFFAOYSA-N | [1][2] |
Synthesis Pathway: The Williamson Ether Synthesis
The most direct and reliable method for preparing 2-(4-Methoxyphenoxy)acetic acid is through the Williamson ether synthesis. This classic SN2 reaction is favored for its efficiency and high yield.
Causality of Experimental Design: The core of this synthesis is the reaction between the sodium salt of 4-methoxyphenol (a potent nucleophile) and an ester of a haloacetic acid, such as ethyl chloroacetate.
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Choice of Base: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used. NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenol, driving the reaction forward. K₂CO₃ is a milder, less hazardous base, suitable for larger-scale reactions, though it may require heating.
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Choice of Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile is ideal. These solvents effectively solvate the cation (Na⁺ or K⁺) but not the phenoxide anion, leaving it highly nucleophilic and reactive.
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Ester Hydrolysis: The reaction initially yields the ethyl ester of the target acid. A subsequent saponification step using a base like sodium hydroxide (NaOH), followed by acidic workup, is required to hydrolyze the ester to the final carboxylic acid.
Experimental Workflow Diagram
Caption: Williamson ether synthesis workflow for 2-(4-Methoxyphenoxy)acetic acid.
Detailed Laboratory Protocol
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Phenoxide Formation: To a solution of 4-methoxyphenol (1.0 eq) in anhydrous acetone (or DMF), add potassium carbonate (2.0 eq). Stir the mixture at room temperature for 30 minutes.
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SN2 Reaction: Add ethyl chloroacetate (1.2 eq) dropwise to the suspension. Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
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Workup & Isolation of Ester: Cool the mixture to room temperature and filter off the inorganic salts. Evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude ethyl 2-(4-methoxyphenoxy)acetate.
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Saponification: Dissolve the crude ester in a mixture of ethanol and 2M aqueous sodium hydroxide. Stir at room temperature or gently heat until TLC analysis indicates complete consumption of the ester.
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Acidification & Product Isolation: Cool the reaction mixture in an ice bath and acidify to pH ~2 by the slow addition of concentrated HCl. The product will precipitate as a solid.
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Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed to yield the pure 2-(4-Methoxyphenoxy)acetic acid.
Self-Validation: The successful conversion at each step is critical. The disappearance of the phenolic hydroxyl stretch (~3300 cm⁻¹) in the IR spectrum after step 3 confirms ether formation. The final product's identity is confirmed by the analytical methods described below.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The key structural features of 2-(4-Methoxyphenoxy)acetic acid give rise to a distinct spectroscopic signature.
Structural Features for Spectroscopy
Caption: Key structural motifs and their expected spectroscopic signals.
Expected Spectroscopic Data
The following table summarizes the anticipated data from standard analytical techniques.
| Technique | Expected Observations | Rationale |
| ¹H NMR | δ ~10-12 (bs, 1H, -COOH), δ ~6.8-7.0 (m, 4H, Ar-H), δ ~4.6 (s, 2H, -O-CH₂-), δ ~3.8 (s, 3H, -OCH₃) | The acidic proton is highly deshielded. The para-substituted aromatic ring gives a characteristic AA'BB' multiplet. The methylene and methoxy protons appear as sharp singlets. |
| ¹³C NMR | δ ~170-175 (-C=O), δ ~154 (Ar-C-O), δ ~115 (Ar-CH), δ ~65 (-O-CH₂-), δ ~55 (-OCH₃) | The carbonyl carbon is the most downfield signal. Aromatic carbons show distinct shifts based on their electronic environment. |
| FT-IR (cm⁻¹) | ~2500-3300 (broad, O-H stretch), ~1700-1750 (strong, C=O stretch), ~1230 (strong, C-O-C stretch) | The broad O-H band is characteristic of a carboxylic acid dimer. The carbonyl and ether stretches are sharp and intense.[2] |
| Mass Spec (EI) | M⁺ at m/z = 182. Fragmentation may show loss of -COOH (m/z=137) and subsequent loss of CH₂ (m/z=123). | The molecular ion peak confirms the molecular weight. Fragmentation patterns provide structural clues.[2] |
Potential Applications and Reactivity
While 2-(4-Methoxyphenoxy)acetic acid itself is not a widely commercialized end-product, its structure makes it a versatile intermediate in several fields:
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Pharmaceutical Development: The phenoxyacetic acid scaffold is present in some drug candidates. The carboxylic acid group serves as a handle for forming amides, esters, and other derivatives, allowing for the exploration of structure-activity relationships. Related structures, such as 2-(4-nitrophenoxy)acetic acid, are used as intermediates for pharmaceuticals.[3]
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PROTAC Linkers: The core structure is similar to components used in Proteolysis Targeting Chimera (PROTAC) linkers, which are bifunctional molecules that induce protein degradation. A related derivative, 2-(4-(methoxycarbonyl)phenoxy)acetic acid, is explicitly sold as a PROTAC linker.[4]
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Agrochemicals: Phenoxyacetic acids are a well-known class of herbicides. Although this specific molecule is not a primary herbicide, its structure could be modified for use in developing new agrochemicals.[3]
The primary sites of reactivity are the carboxylic acid group, which undergoes typical reactions (esterification, amidation, reduction), and the aromatic ring, which can undergo electrophilic substitution, though it is moderately activated by the methoxy and ether groups.
Safety and Handling
As a laboratory chemical, 2-(4-Methoxyphenoxy)acetic acid must be handled with appropriate care.
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Hazard Classification: It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).
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Recommended Precautions:
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Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[5]
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Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[5]
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Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[5]
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Store in a cool, dry place away from incompatible materials.
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It is crucial to note that related alkoxy acetic acids, such as methoxyacetic acid, are classified as toxic to reproduction and may impair fertility or harm an unborn child.[6] While no specific data on the reproductive toxicity of 2-(4-Methoxyphenoxy)acetic acid is available, this known hazard for the structural class warrants a high degree of caution, particularly for researchers of child-bearing potential.
References
- Sigma-Aldrich. (n.d.). 2-(4-Methoxyphenoxy)acetic acid.
- MedChemExpress. (n.d.). 2-(4-(Methoxycarbonyl)phenoxy)acetic acid.
- Australian Government Department of Health. (2015). Acetic acid, methoxy-: Human health tier II assessment.
- Matrix Fine Chemicals. (n.d.). 2-(4-METHOXYPHENOXY)ACETIC ACID | CAS 1877-75-4.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET: Methoxyacetic Acid.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-[2-(Hydroxyiminomethyl)-6-methoxyphenoxy]acetic acid.
- NIST. (n.d.). Acetic acid, (4-methoxyphenoxy)-. In NIST Chemistry WebBook.
- Chem-Impex. (n.d.). 2-(4-Nitrophenoxy)acetic acid.
